11-methyl-20,21-dinoreburnamenine 11-methyl-20,21-dinoreburnamenine
Brand Name: Vulcanchem
CAS No.: 123828-80-8
VCID: VC0043795
InChI: InChI=1S/C18H20N2/c1-12-4-5-14-15-7-9-19-8-2-3-13-6-10-20(16(14)11-12)18(15)17(13)19/h4-6,10-11,13,17H,2-3,7-9H2,1H3/t13-,17+/m1/s1
SMILES: CC1=CC2=C(C=C1)C3=C4N2C=CC5C4N(CCC5)CC3
Molecular Formula: C18H20N2
Molecular Weight: 264.4 g/mol

11-methyl-20,21-dinoreburnamenine

CAS No.: 123828-80-8

Main Products

VCID: VC0043795

Molecular Formula: C18H20N2

Molecular Weight: 264.4 g/mol

11-methyl-20,21-dinoreburnamenine - 123828-80-8

CAS No. 123828-80-8
Product Name 11-methyl-20,21-dinoreburnamenine
Molecular Formula C18H20N2
Molecular Weight 264.4 g/mol
IUPAC Name (15R,19S)-4-methyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),16-pentaene
Standard InChI InChI=1S/C18H20N2/c1-12-4-5-14-15-7-9-19-8-2-3-13-6-10-20(16(14)11-12)18(15)17(13)19/h4-6,10-11,13,17H,2-3,7-9H2,1H3/t13-,17+/m1/s1
Standard InChIKey WPVRIAJLUFENAH-DYVFJYSZSA-N
Isomeric SMILES CC1=CC2=C(C=C1)C3=C4N2C=C[C@@H]5[C@@H]4N(CCC5)CC3
SMILES CC1=CC2=C(C=C1)C3=C4N2C=CC5C4N(CCC5)CC3
Canonical SMILES CC1=CC2=C(C=C1)C3=C4N2C=CC5C4N(CCC5)CC3
Synonyms 11-methyl-20,21-dinoreburnamenine
RU 49041
RU 52582
RU 52583
RU-49041
RU-52582
RU-52583
PubChem Compound 159500
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator